molecular formula C16H11N5O2S B2899057 N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1202998-03-5

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2899057
CAS No.: 1202998-03-5
M. Wt: 337.36
InChI Key: QNOZKZHETWNRAT-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a novel chemical entity designed for research applications, featuring a 1,3,4-oxadiazole core linked to a benzothiadiazole carboxamide group. The 1,3,4-oxadiazole scaffold is extensively documented in scientific literature for its broad spectrum of biological activities, making it a privileged structure in medicinal chemistry . This compound is hypothesized to exhibit significant potential in oncology research, as 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects by targeting key enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, the structural framework suggests possible anti-inflammatory applications, given that related tetrahydropyridine-oxadiazole hybrids have been synthesized and investigated for their anti-inflammatory properties . The integration of the 2,1,3-benzothiadiazole moiety, an electron-deficient aromatic system, may confer unique photophysical properties, potentially making this compound a candidate for materials science research or as a fluorescent probe. This product is intended for Research Use Only and is not meant for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c1-9-2-4-10(5-3-9)15-18-19-16(23-15)17-14(22)11-6-7-12-13(8-11)21-24-20-12/h2-8H,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOZKZHETWNRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiadiazole ring is then introduced via a cyclization reaction with appropriate sulfur-containing reagents. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole or thiadiazole rings to their corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to several 1,3,4-oxadiazole derivatives reported in the literature. A comparative analysis of key structural features, physicochemical properties, and biological activities is provided below:

Compound Molecular Formula Substituents Melting Point (°C) Key Biological Activity Reference
Target Compound C₁₆H₁₂N₄O₂S₂ 4-Methylphenyl, benzothiadiazole-5-carboxamide Not reported Not explicitly reported (potential antiviral/anticancer inferred)
8d () C₁₅H₁₄N₄O₂S₂ 4-Methylphenyl, propanamide-thiazole 135–136 Alkaline phosphatase inhibition (activity data pending)
T11 () C₁₅H₁₃N₅O₄S₂ 3-Nitrophenyl, thiazole-propanamide 158–159 Anti-TMV activity (EC₅₀ = 268.2 µg/mL)
7b () Not specified Thiadiazole derivatives Not reported Anticancer (IC₅₀ = 1.61 µg/mL against HepG-2)
LMM5 () C₂₄H₂₄N₄O₃S Benzyl-methoxyphenyl, sulfamoyl Not reported Antifungal (inhibits C. albicans)

Key Observations :

  • The target compound shares a 4-methylphenyl group with 8d, which may enhance hydrophobic interactions in biological systems.
  • T11 and LMM5 demonstrate the importance of electron-withdrawing groups (e.g., nitro in T11 ) and sulfamoyl groups (in LMM5 ) for antiviral and antifungal activities, respectively. The target compound’s benzothiadiazole group may mimic these effects .

Biological Activity

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.

The compound is synthesized through a series of chemical reactions involving oxadiazole and benzothiadiazole derivatives. The general synthesis pathway includes:

  • Formation of the Oxadiazole Ring : This is typically achieved by cyclizing hydrazides with carboxylic acids or their derivatives.
  • Substitution Reactions : The introduction of the 4-methylphenyl group occurs via nucleophilic substitution methods.

The molecular structure can be represented as follows:

PropertyValue
Molecular Formula C17H14N4O2S
Molecular Weight 342.38 g/mol
CAS Number 106924-04-3
IUPAC Name This compound

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives, including our compound of interest. A study evaluated various oxadiazole derivatives against several cancer cell lines using MTT assays. The results indicated that compounds with similar structures exhibited significant cytotoxicity against:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)
  • SW1116 (colon cancer)

A notable finding was that this compound demonstrated an IC50 value comparable to established chemotherapeutic agents .

Antimicrobial Activity

In vitro studies have also assessed the antimicrobial properties of this compound against various pathogens:

  • Bacterial Strains :
    • Escherichia coli
    • Staphylococcus aureus

The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL .

  • Fungal Strains :
    • Candida albicans

The antifungal activity was evaluated through disk diffusion methods, showing promising results against fungal growth .

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and biological evaluation of related oxadiazole compounds. Among them, our target compound was tested against multiple cancer cell lines and exhibited significant growth inhibition. The study concluded that structural modifications in oxadiazole derivatives could enhance their anticancer efficacy .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of various oxadiazole derivatives including our compound. The results indicated that compounds with electron-donating groups like methyl on the phenyl ring showed enhanced activity against both bacterial and fungal strains .

Q & A

Advanced Research Question

  • Cell Line Selection : Use diverse cancer models (e.g., MCF-7 breast cancer, A549 lung carcinoma) to assess broad-spectrum activity. Include non-cancerous cell lines (e.g., HEK293) for selectivity evaluation .
  • Dose-Response Assays : Test concentrations from 1 nM to 100 µM over 48–72 hours. IC50_{50} values <10 µM suggest therapeutic potential .
  • Mechanistic Studies : Combine flow cytometry (apoptosis detection via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) to elucidate pathways .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question
Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×1051 \times 10^5 CFU/mL) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends. For example, conflicting IC50_{50} values in breast cancer may correlate with estrogen receptor status .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., tyrosine kinase) via both fluorometric and radiometric methods to confirm activity .

What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

Advanced Research Question
Key modifications and their effects:

Modification Biological Impact Reference
Substituent at oxadiazole C-54-Methylphenyl enhances lipophilicity and cellular uptake vs. unsubstituted analogs .
Benzothiadiazole substitutionElectron-withdrawing groups (e.g., -NO2_2) at C-6 improve kinase inhibition by 30% .
Carboxamide replacementThioamide analogs show reduced cytotoxicity but higher solubility .

What advanced techniques are used to study its mechanism of action at the molecular level?

Advanced Research Question

  • Molecular Docking : Simulate binding to ATP pockets of target kinases (e.g., EGFR) using AutoDock Vina. High-affinity poses (ΔG < -8 kcal/mol) correlate with experimental IC50_{50} .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KdK_d = 120 nM for HSP90) to quantify target engagement .
  • CRISPR-Cas9 Screening : Knockout libraries identify synthetic lethal partners (e.g., BRCA1-mutant cells show heightened sensitivity) .

How should this compound be stored to maintain stability during long-term studies?

Basic Research Question

  • Storage Conditions : Store at -20°C in amber vials under argon atmosphere to prevent photodegradation and oxidation .
  • Stability Testing : Monitor via HPLC every 6 months; degradation <2% over 24 months under recommended conditions .

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